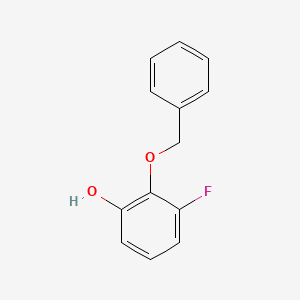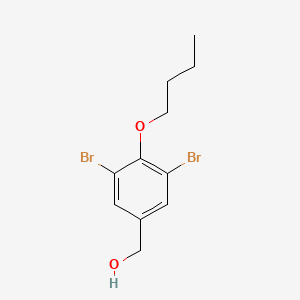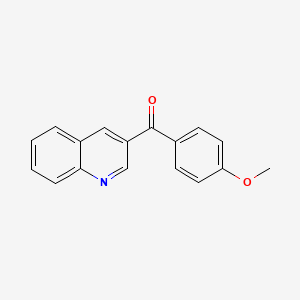
4-(4-Methoxybenzoyl)quinoline; 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Activity
Quinoline derivatives have shown potential as anticancer agents . They interact with diverse biological targets like proteins, receptors, and enzymes, which could pave the way for finding novel medication candidates to overcome recent world health problems .
Antioxidant Properties
Quinoline compounds have demonstrated antioxidant properties . This makes them valuable in the development of treatments for diseases caused by oxidative stress.
Anti-Inflammatory Uses
Quinoline motifs have anti-inflammatory properties . This makes them useful in the development of drugs to treat conditions characterized by inflammation.
Antimalarial Applications
Quinoline and its derivatives have been used in the development of antimalarial drugs . Their interaction with biological targets can lead to the development of new antimalarial medication candidates.
Anti-SARS-CoV-2 Activity
Quinoline derivatives have shown potential in the fight against SARS-CoV-2 . Their broad spectrum of bio-responses could be harnessed to develop treatments for this virus.
Antituberculosis Properties
Quinoline compounds have demonstrated antituberculosis activities . This makes them valuable in the development of treatments for tuberculosis.
Antimicrobial Uses
Quinoline and its derivatives have antimicrobial properties . This makes them useful in the development of drugs to treat various microbial infections.
Cardiovascular Applications
Quinoline systems have shown potential in the development of cardiovascular drugs . Their broad spectrum of bio-responses could be harnessed to develop treatments for various cardiovascular conditions.
Mecanismo De Acción
Target of Action
3-(4-Methoxybenzoyl)quinoline, also known as 4-(4-Methoxybenzoyl)quinoline, is a derivative of quinoline, a class of compounds that have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . Quinolines primarily target bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them effective targets for antimicrobial action .
Mode of Action
Quinolines exert their bactericidal effect by interfering with a bacterium’s ability to make DNA . They form a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, blocking bacterial DNA supercoiling . This prevents the bacteria from replicating their DNA, inhibiting their growth and proliferation .
Biochemical Pathways
Quinolines in general are known to interfere with dna replication in bacteria by inhibiting the action of gyrase and topoisomerase iv enzymes . This disruption of DNA replication can lead to cell death, providing the antimicrobial effect of these compounds .
Pharmacokinetics
Quinolones, a class of compounds related to quinolines, are known to have good oral bioavailability and are widely distributed in the body . They are metabolized in the liver and excreted primarily in the urine
Result of Action
The primary result of the action of 3-(4-Methoxybenzoyl)quinoline is the inhibition of bacterial growth and proliferation. By interfering with DNA replication, this compound prevents bacteria from multiplying, which can help to control bacterial infections .
Propiedades
IUPAC Name |
(4-methoxyphenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-20-15-8-6-12(7-9-15)17(19)14-10-13-4-2-3-5-16(13)18-11-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTFADVZQDRLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybenzoyl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

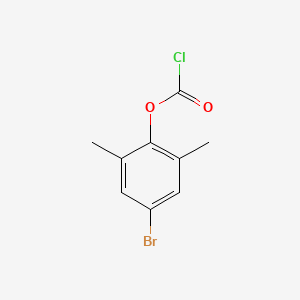
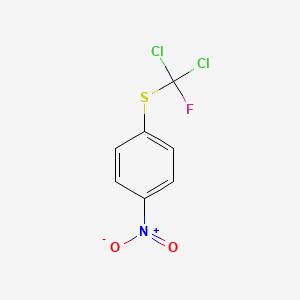


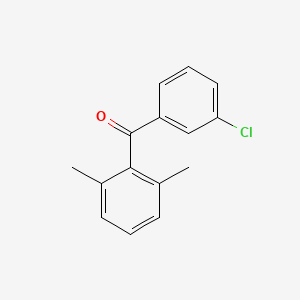
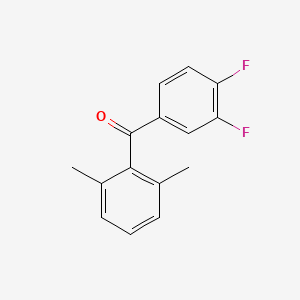
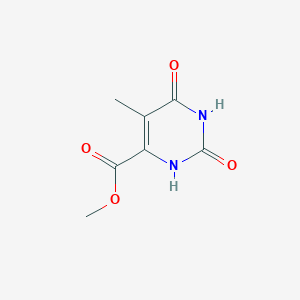

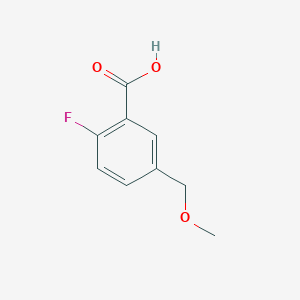

![Cycloheptyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317922.png)

